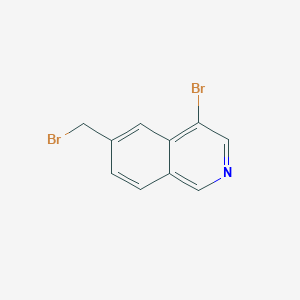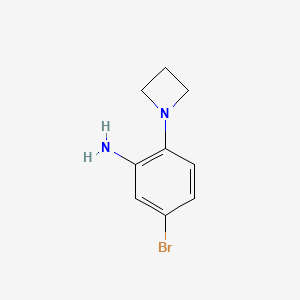
(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride is a chemical compound with the molecular formula C9H15ClN2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and a propylamine side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-2-pyridinecarboxaldehyde and a suitable amine.
Condensation Reaction: The aldehyde group of 3-methyl-2-pyridinecarboxaldehyde undergoes a condensation reaction with the amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent, such as sodium borohydride, to yield the desired amine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of (1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride may involve large-scale batch or continuous processes. These methods often utilize automated equipment to ensure precise control over reaction conditions, such as temperature, pressure, and pH. The use of high-purity starting materials and advanced purification techniques is essential to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the amine side chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various halogenating agents, nucleophiles; reactions may require catalysts and specific solvents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(3-Methyl(2-pyridyl))propylamine: A closely related compound with similar structural features.
2-Methyl-3-pyridylamine: Another pyridine derivative with comparable properties.
3-Methyl-2-pyridinecarboxaldehyde: A precursor used in the synthesis of (1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride.
Uniqueness
(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride is unique due to its specific stereochemistry and the presence of both a pyridine ring and a propylamine side chain. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H17ClN2 |
|---|---|
Poids moléculaire |
200.71 g/mol |
Nom IUPAC |
(1R)-2-methyl-1-(3-methylpyridin-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H16N2.ClH/c1-7(2)9(11)10-8(3)5-4-6-12-10;/h4-7,9H,11H2,1-3H3;1H/t9-;/m1./s1 |
Clé InChI |
POIZYJMDYPDPLW-SBSPUUFOSA-N |
SMILES isomérique |
CC1=C(N=CC=C1)[C@@H](C(C)C)N.Cl |
SMILES canonique |
CC1=C(N=CC=C1)C(C(C)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Benzo[d]oxazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylicacid](/img/structure/B13039398.png)









![4-Chloro-1-isobutyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B13039456.png)



